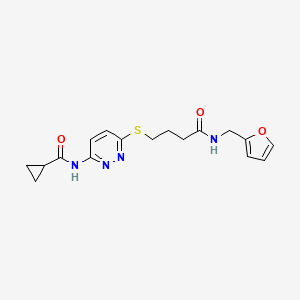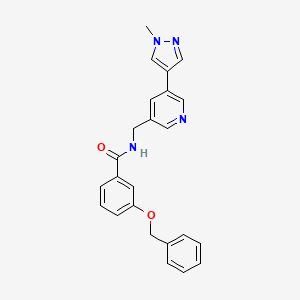![molecular formula C25H22N2O2 B2575564 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide CAS No. 851405-02-2](/img/no-structure.png)
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide, also known as MEQ or NQDI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
科学的研究の応用
Psycho- and Neurotropic Profiling
A study investigated the psycho- and neurotropic properties of novel quinoline derivatives, including compounds related to N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide. The research utilized various tests to evaluate sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. Notably, one compound demonstrated a potent combination of anti-anxiety, anti-amnesic activity, and significant antihypoxic effect, suggesting its potential for further studies as a psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).
Catalyst Preparation and Chemical Synthesis
Another research effort focused on the synthesis of Pincer 4-Functionalized 2-Aminomethylbenzo[h]quinoline Ruthenium Catalysts for Ketone Reduction. This study elaborates on the chemical pathways to create derivatives of quinoline, which may include or relate to the compound , demonstrating their utility in catalysis and organic synthesis processes (Facchetti et al., 2016).
Co-crystals and Salt Formation
Research on the structural study of co-crystals and a salt of quinoline derivatives with an amide bond sheds light on the crystalline structures and properties of these compounds. This kind of study is crucial for understanding the material properties and potential applications in various fields, including pharmaceuticals and materials science (Karmakar, Kalita, & Baruah, 2009).
Synthesis and Pharmacological Study
A study on the synthesis and pharmacological evaluation of ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates, which are closely related to the specified compound, was conducted to assess their analgesic, antiinflammatory activities, and toxicity. The research findings highlight the therapeutic potential of these derivatives (Daidone et al., 1994).
作用機序
Target of Action
The primary targets of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide Compounds with similar structures have been found to interact with various biological targets
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been found to interact with their targets in various ways . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Compounds with similar structures have been found to have various pharmacokinetic properties . More research is required to elucidate the specific ADME properties of this compound.
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have been found to have various molecular and cellular effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Compounds with similar structures have been found to be influenced by various environmental factors . More research is required to elucidate the specific environmental influences on this compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves the reaction of 7-methyl-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol to form the intermediate, which is then reacted with 4-phenylbenzoyl chloride to yield the final product.", "Starting Materials": [ "7-methyl-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbenzoyl chloride", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Dissolve 7-methyl-2-oxo-1H-quinoline-3-carboxylic acid (1.0 g, 5.2 mmol) and 2-aminoethylphenol (0.8 g, 7.8 mmol) in DMF (10 mL) and add Et3N (1.5 mL, 10.4 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (50 mL) and acidify with 1 M HCl to pH 2. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over Na2SO4. Concentrate the solution under reduced pressure to obtain the intermediate as a yellow solid.", "Step 3: Dissolve the intermediate in DMF (10 mL) and add NaHCO3 (1.0 g, 12 mmol) and 4-phenylbenzoyl chloride (1.8 g, 7.8 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over Na2SO4 and concentrate the solution under reduced pressure. Purify the product by column chromatography using ethyl acetate/hexane as the eluent to obtain N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a yellow solid.", "Step 5: Recrystallize the product from ethanol to obtain pure N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a yellow solid." ] } | |
CAS番号 |
851405-02-2 |
分子式 |
C25H22N2O2 |
分子量 |
382.463 |
IUPAC名 |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-8-21-16-22(25(29)27-23(21)15-17)13-14-26-24(28)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29) |
InChIキー |
CYOJPLQQQGCUON-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



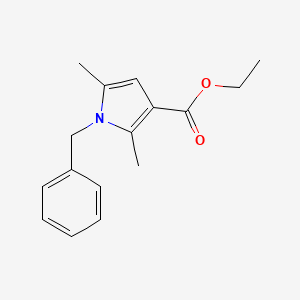
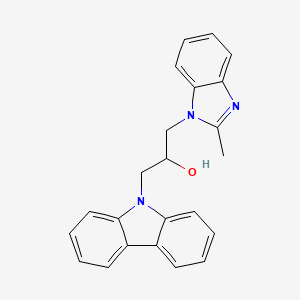
![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)
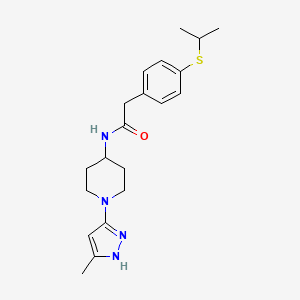
![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)
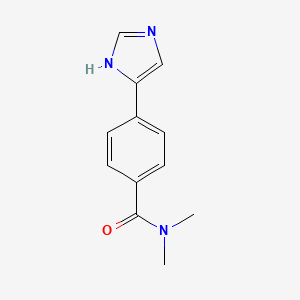
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)
![2-Methyl-7-[pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2575493.png)
![2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2575496.png)
![1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride](/img/structure/B2575498.png)
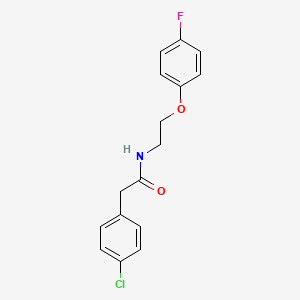
![propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate](/img/structure/B2575501.png)
